molecular formula C11H11FN2O2 B2556849 N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide CAS No. 2411193-69-4

N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide

Cat. No.: B2556849
CAS No.: 2411193-69-4
M. Wt: 222.219
InChI Key: NWTLZUKJGZJRJS-UHFFFAOYSA-N
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Description

N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a carbamoyl group attached to a 2-fluorophenyl ring, which is further connected to a prop-2-enamide moiety. The presence of the fluorine atom and the carbamoyl group imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 2-fluorophenyl intermediate:

    Attachment of the carbamoyl group: The 2-fluorophenyl intermediate is then reacted with a carbamoylating agent, such as isocyanate, under controlled conditions to form the carbamoyl derivative.

    Formation of the prop-2-enamide moiety: The final step involves the reaction of the carbamoyl derivative with an appropriate acrylamide precursor under conditions that promote the formation of the prop-2-enamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors, which may lead to the discovery of new drugs or therapeutic agents.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial research.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[carbamoyl(2-chlorophenyl)methyl]prop-2-enamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical properties and biological activities.

    N-[carbamoyl(2-bromophenyl)methyl]prop-2-enamide: The presence of a bromine atom can affect the compound’s reactivity and interactions with biological targets.

    N-[carbamoyl(2-methylphenyl)methyl]prop-2-enamide: The methyl group may influence the compound’s solubility and stability.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-amino-1-(2-fluorophenyl)-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-9(15)14-10(11(13)16)7-5-3-4-6-8(7)12/h2-6,10H,1H2,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTLZUKJGZJRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC=CC=C1F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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